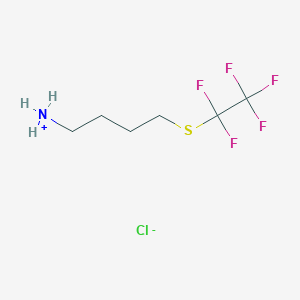![molecular formula C15H18N2O2 B13107107 (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is a chiral compound belonging to the class of indole derivatives. This compound is characterized by its complex bicyclic structure, which includes a pyridoindole core. The stereochemistry at the ethyl ester group is specified as the (S)-enantiomer, indicating its specific three-dimensional arrangement. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate typically involves the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydro-β-carboline structure.
Esterification: The resulting tetrahydro-β-carboline can be esterified using ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for esterification to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl ester group.
Reduction: Reduction reactions can target the double bonds within the pyridoindole core.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute at the ester group.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Reduced forms of the pyridoindole core.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Chiral Catalysts: The (S)-enantiomer can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s indole structure allows it to mimic or interfere with the action of natural neurotransmitters, potentially modulating signal transduction pathways. The ethyl ester group may facilitate its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-β-carboline Derivatives: Compounds with similar core structures but different substituents.
Indole Alkaloids: Natural products with indole cores, such as reserpine and yohimbine.
Uniqueness
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
ethyl 2-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3/t13-/m0/s1 |
Clé InChI |
YXFXKGBICGUOJR-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
SMILES canonique |
CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





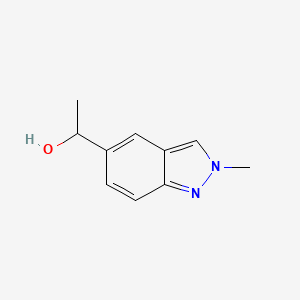
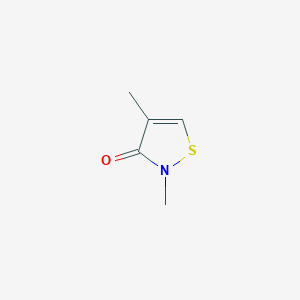
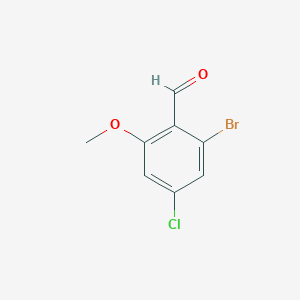

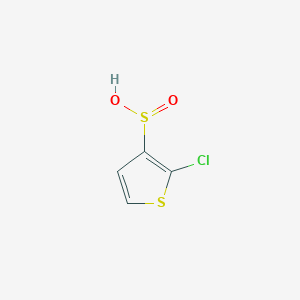
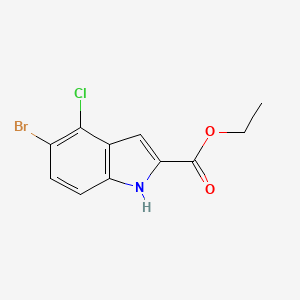
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)


![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
